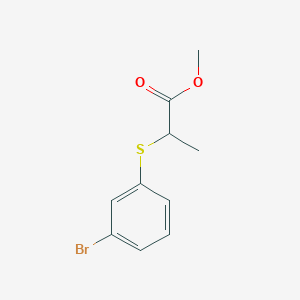

Methyl 2-(3-bromophenylthio)propionate

Description

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

methyl 2-(3-bromophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C10H11BrO2S/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |

InChI Key |

LYEHWAMGUABQCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)SC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 3 Bromophenylthio Propionate

Thioether Bond Formation Strategies

The formation of the aryl thioether bond is a critical step in the synthesis of Methyl 2-(3-bromophenylthio)propionate. This can be achieved by reacting a sulfur-based nucleophile with a brominated aromatic electrophile or by adding an arylthiol to an unsaturated precursor. The principal methods include nucleophilic aromatic substitution, Michael-type additions, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches on Brominated Arenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. nih.govacsgcipr.org In the context of synthesizing this compound, this would involve the reaction of a thiolate nucleophile with a brominated benzene (B151609) derivative.

The SNAr mechanism proceeds via a two-step addition-elimination process. acsgcipr.orgnih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

However, for SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govsrce.hr These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. srce.hr A simple brominated arene, such as 1,3-dibromobenzene (B47543) or 3-bromoaniline, lacks this strong activation, making the direct SNAr reaction with a mercaptopropionate nucleophile generally unfavorable under standard conditions. researchgate.netsci-hub.se Achieving this transformation would likely require harsh reaction conditions, such as high temperatures and pressures, which can limit the practicality and functional group tolerance of the method.

Michael-type Addition Reactions of Thioarenes to Acrylates

A more direct and widely applicable method for forming the C-S bond in this target molecule is the thia-Michael addition. nih.gov This reaction involves the 1,4-conjugate addition of a thiol (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). srce.hrnih.gov For the synthesis of this compound, this translates to the reaction between 3-bromothiophenol (B44568) and methyl acrylate (B77674). researchgate.net

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov This thiolate then adds to the β-carbon of the acrylate ester. Alternatively, the reaction can be initiated by a nucleophilic catalyst, such as a phosphine (B1218219). nih.govrsc.org

Catalysis Mechanisms:

Base-Catalyzed: A Brønsted base (e.g., triethylamine) deprotonates the thiol, generating a thiolate which then attacks the Michael acceptor. nih.gov

Nucleophile-Initiated: A Lewis base (e.g., a phosphine) first adds to the Michael acceptor, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate which propagates the reaction. nih.govrsc.org

This method is highly efficient, often proceeding with high yields under mild conditions. researchgate.netresearchgate.net The choice of catalyst and solvent can influence the reaction rate and outcome. rsc.orgrsc.org

| Catalyst Type | Example Catalyst | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Amine (Base) | Triethylamine (TEA) | Tetrahydrofuran (THF), Acetonitrile | Room Temperature | Several hours |

| Phosphine (Nucleophilic) | Dimethylphenylphosphine (DMPP) | Dichloromethane (DCM), THF | Room Temperature | Minutes to 1 hour |

| Inorganic Base | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature to 50°C | 1-5 hours |

| Catalyst-Free | None | Neat (Solvent-free) | 30-60°C | 15-105 minutes |

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis provides a powerful and versatile alternative for forming C-S bonds, particularly for aryl halides that are unreactive in SNAr reactions. tandfonline.com The most common methods involve palladium or copper catalysts. researchgate.netrsc.org

Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann condensation is a classic method for forming aryl-heteroatom bonds using a copper catalyst. wikipedia.orgmdpi.com The reaction typically involves coupling an aryl halide with a thiol in the presence of a stoichiometric or catalytic amount of copper(I) salt (e.g., CuI) and a base. rsc.orgresearchgate.net Traditional Ullmann reactions required harsh conditions, often involving high temperatures (>200 °C) and polar aprotic solvents. sci-hub.sewikipedia.org However, modern advancements using ligands such as phenanthrolines or oxalic diamides have enabled these reactions to proceed under much milder conditions. tandfonline.com The active nucleophile is a copper(I) thiolate, which reacts with the aryl halide. wikipedia.org

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether analogues, are highly effective for C-S bond formation. mdpi.com These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition into the aryl-bromide bond. Subsequent reaction with a thiolate and reductive elimination yields the aryl thioether and regenerates the catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands like SPhos often providing excellent results. nih.gov

| Parameter | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (e.g., Buchwald-Hartwig) |

|---|---|---|

| Catalyst Precursor | CuI, Cu₂O, CuO Nanoparticles | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Phenanthroline, Oxalic Diamides (often optional) | Bulky phosphines (e.g., XPhos, SPhos, CyPF-t-Bu) |

| Base | K₂CO₃, Cs₂CO₃, KOH | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, DMSO, Toluene, Water | Toluene, Dioxane, THF |

| Temperature | Room Temp. to 140°C | 80-120°C |

Esterification Pathways for Propionate (B1217596) Moiety Formation

Once the 2-(3-bromophenylthio)propanoic acid scaffold is in place, the final step is the formation of the methyl ester. This can be accomplished through classic acid-catalyzed esterification or by transesterification from another ester.

Fischer Esterification Variants with Propionic Acid Derivatives

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. cerritos.edubyjus.com To synthesize this compound, the corresponding carboxylic acid, 2-(3-bromophenylthio)propanoic acid, is treated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. athabascau.ca To drive the reaction toward the product, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (methanol), which can also serve as the solvent. masterorganicchemistry.comathabascau.ca Another strategy is the removal of water as it is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity, followed by nucleophilic attack from the methanol. masterorganicchemistry.com

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Carboxylic Acid | 2-(3-bromophenylthio)propanoic acid | Substrate |

| Alcohol | Methanol (often in large excess) | Reactant and Solvent; drives equilibrium |

| Catalyst | H₂SO₄, HCl, TsOH | Protonates carbonyl to activate it for nucleophilic attack |

| Temperature | Reflux | Increases reaction rate |

| Equilibrium Shift | Excess alcohol or removal of water | Maximizes product yield |

Transesterification Routes Involving Methyl Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be used to convert an existing ester of 2-(3-bromophenylthio)propanoic acid (e.g., an ethyl or benzyl (B1604629) ester) into the desired methyl ester. The reaction is driven by using a large excess of methanol. masterorganicchemistry.comthescipub.com

Transesterification can be catalyzed by either acids or bases. wikipedia.org

Acid Catalysis: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl to enhance its electrophilicity before attack by methanol. masterorganicchemistry.com

Base Catalysis: A strong base, such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH), deprotonates methanol to form the highly nucleophilic methoxide ion (CH₃O⁻). masterorganicchemistry.comsrsintl.com This nucleophile then attacks the ester's carbonyl carbon in a nucleophilic acyl substitution reaction, displacing the original alkoxide group. masterorganicchemistry.comsrsintl.com Base-catalyzed transesterification is often faster and occurs under milder conditions than the acid-catalyzed version, but requires anhydrous conditions to prevent saponification of the ester. srsintl.comacs.org

Chiral Synthesis Approaches and Stereoselective Preparation of Enantiomers

The primary strategy for the stereoselective synthesis of this compound involves the asymmetric conjugate addition of 3-bromothiophenol to a prochiral Michael acceptor, such as methyl acrylate. This thia-Michael addition is a powerful C-S bond-forming reaction, and its asymmetric variant, guided by a chiral catalyst, can afford the desired enantiomer in high purity. rsc.orgacsgcipr.org

Organocatalysis has emerged as a particularly effective approach for this transformation. Chiral bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor moiety (like thiourea (B124793) or squaramide), are well-suited to activate both the thiol and the acrylate, facilitating the reaction in a stereocontrolled manner. nih.govnih.gov For instance, cinchona alkaloid-derived thiourea catalysts have been successfully employed in the asymmetric conjugate addition of thiols to various α,β-unsaturated carbonyl compounds. nih.gov These catalysts can activate the Michael acceptor through hydrogen bonding while the tertiary amine of the cinchona alkaloid acts as a base to deprotonate the thiol, generating a more nucleophilic thiolate.

A plausible synthetic route would involve the reaction of 3-bromothiophenol with methyl acrylate in the presence of a catalytic amount of a chiral organocatalyst. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high enantioselectivity. rsc.org

Table 1: Proposed Catalysts for the Asymmetric Thia-Michael Addition

| Catalyst Type | Specific Example | Potential Advantages |

| Cinchona Alkaloid-derived Thiourea | A modified cinchona alkaloid bearing a thiourea functionality. nih.gov | High enantioselectivity for aryl thiol additions. |

| Bifunctional Squaramide Catalysts | Squaramide-based organocatalysts. | Low catalyst loadings and high efficiency. nih.gov |

| Chiral Amines | β-hydroxy amines. acs.org | Mechanistic understanding of homogeneous catalysis. acs.org |

The reaction mechanism generally involves the formation of a ternary complex between the catalyst, the thiol, and the acrylate. The chiral environment provided by the catalyst directs the approach of the thiolate to one of the prochiral faces of the activated acrylate, leading to the preferential formation of one enantiomer. The enantiomeric excess (ee) of the product is a key measure of the stereoselectivity of the reaction. For similar reactions, enantiomeric excesses of over 90% have been reported. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to chiral compounds. For the synthesis of this compound, novel approaches center on the use of environmentally benign solvents, catalyst-free conditions where possible, and the development of more active and selective catalysts.

One green chemistry approach is the use of water as a reaction solvent. While organic solvents are commonly used, performing the conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water has been shown to be feasible and can, in some cases, proceed even without a catalyst. acsgcipr.org This approach significantly reduces the environmental impact of the synthesis.

Another consideration is the development of solvent-free reaction conditions. The aza-Michael addition of amines to acrylates has been successfully performed under solvent-free conditions, suggesting that a similar approach could be viable for the thia-Michael addition. researchgate.net Microwave irradiation has also been employed to promote Michael additions, often leading to shorter reaction times and higher yields. nih.govmdpi.com

In the context of catalyst development, the focus is on creating highly active catalysts that can be used in very low concentrations (low catalyst loading), are recyclable, and are derived from readily available and non-toxic starting materials. Organocatalysts often fit these criteria better than their metal-based counterparts.

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Approach | Description | Potential Benefits |

| Aqueous Synthesis | Using water as the reaction solvent. | Reduced use of volatile organic compounds (VOCs), potential for catalyst-free reactions. acsgcipr.org |

| Solvent-Free Conditions | Running the reaction without a solvent. | Minimized waste, simplified purification. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Reduced reaction times, potentially higher yields. nih.govmdpi.com |

| Low Catalyst Loading | Employing highly active catalysts at minimal concentrations. | Reduced cost, minimized catalyst contamination in the product. nih.gov |

The development of a truly "green" synthesis of enantiomerically pure this compound would likely involve a combination of these approaches: a highly efficient, recyclable organocatalyst that functions under solvent-free or aqueous conditions with minimal energy input.

Reactivity and Chemical Transformations of Methyl 2 3 Bromophenylthio Propionate

Reactions at the Bromo-Substituted Phenyl Moiety

The presence of a bromine atom on the phenyl ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

In the case of Methyl 2-(3-bromophenylthio)propionate, the thioether and the methyl propionate (B1217596) groups are not sufficiently electron-withdrawing to significantly activate the benzene (B151609) ring towards nucleophilic attack. Therefore, traditional SNAr reactions are generally not a feasible transformation pathway for this compound under standard conditions.

The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgjk-sci.com For this compound, this reaction would allow for the formation of a new carbon-carbon bond at the C-3 position of the phenyl ring by reacting it with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgbeilstein-journals.org This would enable the introduction of a vinyl group at the position of the bromine atom on the phenyl ring of this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. libretexts.orgorganic-chemistry.org This reaction would allow for the direct alkynylation of the 3-bromophenyl moiety of the target molecule.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would enable the synthesis of various aniline derivatives from this compound by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a base.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Resulting Bond | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(0) catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

Aryl bromides can undergo lithium-halogen exchange with organolithium reagents, such as n-butyllithium, to form aryllithium species. These intermediates are highly nucleophilic and can react with a wide range of electrophiles. In the case of this compound, treatment with an organolithium reagent could lead to the formation of a lithiated intermediate at the C-3 position. This aryllithium species can then be quenched with various electrophiles to introduce a diverse array of functional groups. However, a potential side reaction could be the debromination of the starting material if the lithiated species abstracts a proton from the solvent or another source. reddit.com

Reactions of the Ester Functional Group

The methyl ester group of this compound is susceptible to typical ester transformations, including hydrolysis and reduction.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. google.comresearchgate.net

Under acidic conditions , the hydrolysis of this compound would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) would yield 2-(3-bromophenylthio)propanoic acid.

Under basic conditions , also known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxide (B1231860) ion, which is a strong base, is driven by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification of the reaction mixture would then produce 2-(3-bromophenylthio)propanoic acid. chemspider.com

Table 2: Products of Ester Hydrolysis

| Condition | Reagents | Primary Product |

|---|---|---|

| Acidic | H2O, H+ catalyst | 2-(3-bromophenylthio)propanoic acid |

| Basic | 1. OH-, H2O 2. H3O+ | 2-(3-bromophenylthio)propanoic acid |

The ester functional group in this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is further reduced to the primary alcohol, 2-(3-bromophenylthio)propan-1-ol. The resulting alcohol can then serve as a precursor for the synthesis of various derivatives, such as ethers, esters, and halides.

Transamidation and Related Amidation Reactions

The ester functionality in this compound is susceptible to nucleophilic attack by amines, leading to the formation of corresponding amides. This transformation, known as aminolysis or amidation, is a fundamental reaction in organic synthesis. While direct amidation of esters with amines can be challenging and often requires harsh conditions, several modern synthetic methods can facilitate this process.

Base-promoted direct amidation of unactivated esters has emerged as a useful method for amide bond formation. nih.gov For instance, the use of strong bases like potassium tert-butoxide in a suitable solvent can promote the reaction between an ester and an amine. nih.gov Another approach involves the use of borate esters, such as B(OCH₂CF₃)₃, which have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines, and can also be applied to transamidation reactions. acs.org Microwave-assisted direct amidation of thioesters has also been reported as a rapid and efficient method for amide bond formation. researchgate.net Although not specifically documented for this compound, these methods suggest that its methyl ester group can be converted to a wide range of amides by reacting with primary or secondary amines under appropriate catalytic or promoted conditions.

The general reaction can be represented as follows:

R-NH₂ + Br-C₆H₄-S-CH(CH₃)-COOCH₃ → Br-C₆H₄-S-CH(CH₃)-CONH-R + CH₃OH

The success and rate of the reaction would likely depend on the nucleophilicity of the amine, steric hindrance around the ester and the amine, and the specific reaction conditions employed.

Reactions Involving the Thioether Linkage

The thioether linkage is a key functional group in this compound, offering a range of possible chemical transformations.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common transformation for thioethers and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

For the selective oxidation to the sulfoxide, mild oxidizing agents are typically used. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, often providing the sulfoxide in good yield with minimal over-oxidation to the sulfone when the stoichiometry is carefully controlled. derpharmachemica.comscienceinfo.comorganic-chemistry.org Another effective method involves the use of hydrogen peroxide in the presence of a catalyst, such as scandium triflate (Sc(OTf)₃), which allows for a mild and highly chemoselective mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org Biocatalytic methods, employing enzymes like peroxidases, have also been developed for the asymmetric oxidation of thioethers to chiral sulfoxides. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or an excess of the oxidant, yields the corresponding sulfone. For instance, using an excess of m-CPBA or hydrogen peroxide under more forcing conditions would lead to the formation of methyl 2-(3-bromophenylsulfonyl)propionate.

| Transformation | Reagent(s) | Product |

| Thioether to Sulfoxide | 1 equivalent of m-CPBA | Methyl 2-(3-bromophenylsulfinyl)propionate |

| Thioether to Sulfone | Excess m-CPBA or H₂O₂ | Methyl 2-(3-bromophenylsulfonyl)propionate |

| Thioether to Sulfoxide | H₂O₂ / Sc(OTf)₃ | Methyl 2-(3-bromophenylsulfinyl)propionate |

The carbon-sulfur bond in the thioether linkage can be cleaved under various conditions, a reaction known as desulfurization. A classical method for the reductive desulfurization of thioethers is the use of Raney nickel. chem-station.comorganicreactions.orgmasterorganicchemistry.comresearchgate.net This reaction typically involves the hydrogenolysis of the C-S bond, replacing it with a C-H bond. In the case of this compound, treatment with Raney nickel would be expected to yield methyl 2-propionate, cleaving the arylthio group.

More recent, metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have also been developed. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can mediate the cleavage of the C-S bond, leading to various functionalized products depending on the reaction conditions and the substrate. mdpi.comorganic-chemistry.org These methods offer an alternative to traditional metal-based desulfurization and can provide access to different synthetic intermediates.

The sulfur atom of the thioether group in this compound possesses lone pairs of electrons and can therefore act as a ligand to coordinate with various transition metal centers. wikipedia.orgacs.orgresearchgate.netbohrium.com Thioether complexes are known for a wide range of transition metals, including but not limited to ruthenium, rhodium, palladium, platinum, copper, and iron. wikipedia.orgrsc.org

The coordination can be monodentate, through the sulfur atom, or potentially bidentate if another coordinating group is present in the molecule that can form a stable chelate ring with the metal. The coordination of the thioether to a metal center can influence its reactivity, for example, by making the adjacent protons more acidic or by facilitating reactions at the metal center. Thioether-containing ligands have been explored in various catalytic applications. researchgate.netbohrium.com The ability of the sulfur atom in this compound to coordinate with metal centers opens up possibilities for its use in catalysis and materials science.

Chirality and Stereochemical Aspects of Reactions

This compound is a chiral molecule, with a stereocenter at the C2 position of the propionate chain. This chirality adds another dimension to its reactivity, as reactions can be either stereospecific, stereoselective, or can lead to racemization.

The existing stereocenter in this compound can influence the stereochemical outcome of reactions at other parts of the molecule, leading to diastereoselective transformations. For instance, if a new stereocenter is created during a reaction, the original stereocenter can direct the approach of the reagent, leading to a preference for one diastereomer over the other.

Furthermore, the thioether functionality itself can become a stereocenter upon oxidation to a sulfoxide. The oxidation of a prochiral thioether to a chiral sulfoxide is a well-established area of asymmetric synthesis. wikipedia.orgnih.govacs.orgillinois.eduacsgcipr.org In the case of this compound, which is already chiral, oxidation of the sulfur atom will lead to the formation of diastereomeric sulfoxides. The ratio of these diastereomers will depend on the steric and electronic influence of the existing stereocenter on the approach of the oxidizing agent to the two lone pairs of the sulfur atom.

Enantioselective synthesis of chiral sulfoxides from thioethers can be achieved using chiral oxidizing agents, chiral catalysts, or biocatalytic methods. nih.govnih.govacsgcipr.orgnih.gov For example, the Kagan-Andersen synthesis and its modifications, which employ chiral auxiliaries or catalysts, are classic methods for the asymmetric oxidation of thioethers. acsgcipr.org If starting from a racemic mixture of this compound, a kinetic resolution could potentially be achieved using a chiral oxidizing agent, where one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer and the formation of a diastereomerically enriched sulfoxide.

The stereochemical aspects of reactions involving this compound are crucial for its potential applications in areas where stereochemistry is important, such as in the synthesis of pharmaceuticals and other biologically active molecules.

Retention or Inversion of Stereochemistry During Reactions

The stereochemical outcome of reactions involving chiral centers is a critical aspect of chemical transformations. For derivatives of 2-arylpropionic acid, a class of compounds to which this compound belongs, a notable and biologically significant stereochemical transformation is the metabolic chiral inversion of its enantiomers. This process typically involves the inversion of the less active (R)-enantiomer to the more active (S)-enantiomer within the body.

This metabolic pathway is a well-documented phenomenon for many 2-arylpropionic acid derivatives used as non-steroidal anti-inflammatory drugs (NSAIDs) nih.govresearchgate.net. The inversion of the stereocenter does not occur directly but proceeds through a multi-step enzymatic process. The key steps involved in this bio-inversion are:

Enantiospecific Formation of a Coenzyme A Thioester: The process is initiated by the selective formation of a thioester conjugate between the (R)-enantiomer of the 2-arylpropionic acid and coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases.

Epimerization: The resulting (R)-acyl-CoA thioester then undergoes epimerization to the (S)-acyl-CoA thioester. This step involves the abstraction of the proton at the chiral center, leading to a planar enolate intermediate, followed by reprotonation to form the other enantiomer.

Hydrolysis: Finally, the (S)-acyl-CoA thioester is hydrolyzed to release the active (S)-enantiomer of the acid.

In contrast to biological systems, synthetic reactions targeting the chiral center can be designed to proceed with either retention or inversion of stereochemistry. The outcome is highly dependent on the reaction mechanism and the choice of reagents and catalysts. For instance, in nickel-catalyzed cross-coupling reactions of related benzylic esters, the stereochemical course of the reaction can be controlled by the choice of an achiral ligand. The use of an N-heterocyclic carbene (NHC) ligand can lead to inversion of stereochemistry, while a tricyclohexylphosphine ligand can result in retention nih.gov. This demonstrates that, outside of a biological context, the stereochemical outcome is not inherent to the molecule but is dictated by the reaction conditions.

The table below summarizes the differential behavior of enantiomers in the context of metabolic chiral inversion for 2-arylpropionic acid derivatives.

| Enantiomer | Metabolic Fate | Stereochemical Outcome | Biological Significance |

| (R)-enantiomer | Undergoes enzymatic conversion | Inversion to (S)-enantiomer | Acts as a prodrug, contributing to the overall activity after inversion. |

| (S)-enantiomer | Generally metabolically stable with respect to its stereochemistry | Retention of configuration | Primarily responsible for the therapeutic activity. |

Structure Reactivity Relationship and Mechanistic Insights

Electronic Effects of the Bromine Atom on Reactivity

The bromine atom, positioned at the meta-position of the phenyl ring, exerts a significant influence on the molecule's electronic properties and, consequently, its reactivity. This influence is primarily due to two opposing effects: the inductive effect and the resonance effect.

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon. This leads to a strong electron-withdrawing inductive effect, where electron density is pulled away from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). studymind.co.uk

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect primarily increases electron density at the ortho and para positions.

In the case of Methyl 2-(3-bromophenylthio)propionate, the bromine is in the meta position relative to the thioether linkage. For any subsequent electrophilic aromatic substitution, the inductive effect is the dominant factor determining the bromine's influence on the incoming electrophile. pharmacy180.com This strong electron withdrawal deactivates the entire ring but has a more pronounced effect at the ortho and para positions, making the meta positions (relative to the bromine) the least deactivated sites for electrophilic attack. youtube.comlibretexts.org The thioether group itself is an ortho-, para-director; therefore, the ultimate regioselectivity of a reaction would depend on the specific reaction conditions and the nature of the electrophile, with directing effects from both groups competing.

The electron-withdrawing nature of the bromine atom also increases the partial positive charge on the carbon atoms of the phenyl ring, which can influence the nucleophilicity of the sulfur atom in the thioether linkage.

| Compound | Substituent | Illustrative Relative Rate (k/k₀) |

|---|---|---|

| Benzene | -H | 1.0 |

| Methyl 2-(phenylthio)propionate | -S-CH(CH₃)COOCH₃ | ~15 (Activating) |

| This compound | -Br (meta to thioether) | ~0.5 (Deactivated relative to the non-brominated analog) |

This table presents hypothetical data based on established principles of substituent effects in electrophilic aromatic substitution to illustrate the electronic impact of the bromine atom.

Influence of the Thioether Linkage on Molecular Properties

This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial in biological systems or in directing the course of a chemical reaction. The sulfur atom, with its lone pairs of electrons, can act as a soft Lewis base, enabling it to coordinate with transition metals. nih.gov This property is often exploited in catalysis and materials science.

Furthermore, the thioether group is susceptible to oxidation. It can be readily oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (O=S=O). Each oxidation step dramatically alters the properties of the molecule:

Sulfoxide: Introduces a chiral center at the sulfur atom and significantly increases the polarity and hydrogen bonding capability. The sulfoxide group is a strong electron-withdrawing group, which would further deactivate the aromatic ring.

Sulfone: The sulfone group is a very strong electron-withdrawing group, profoundly impacting the electronic character of the phenyl ring and making it highly electron-deficient.

| Compound | Property | Illustrative Value |

|---|---|---|

| 1-bromo-3-iodobenzene (Analogue without thio-propionate) | Calculated logP | 4.08 |

| This compound | Calculated logP | 3.85 |

| 1-bromo-3-iodobenzene (Analogue without thio-propionate) | Polar Surface Area (Ų) | 0 |

| This compound | Polar Surface Area (Ų) | 35.5 |

This table uses illustrative data for analogous structures to highlight the change in physicochemical properties due to the thioether propionate (B1217596) group.

Steric Hindrance and Conformational Effects on Reaction Pathways

Steric hindrance plays a crucial role in the reactivity of this compound. The bulky methyl 2-propionate group, while not directly attached to the aromatic ring, can influence the accessibility of reactive sites through its various conformations. wikipedia.org

Rotation around the C(aryl)-S bond can position the side chain in a way that it shields the C2 and C6 positions (ortho to the thioether) on the phenyl ring. acs.org This steric blocking would make reactions at these sites less favorable compared to the C4 position (para to the thioether). masterorganicchemistry.comquora.com Therefore, even though the thioether is an ortho-, para-director, steric hindrance from the side chain would likely lead to a preference for substitution at the less hindered para position.

Similarly, reactions involving the propionate side chain, such as the hydrolysis of the ester group, are also subject to steric effects. The 3-bromophenyl group can hinder the approach of a nucleophile to the carbonyl carbon of the ester. The specific conformation of the molecule at the moment of reaction will therefore be a key factor in determining the activation energy of the reaction.

| Conformer | C(2)-C(1)-S-C(propionate) Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | ~0° | +2.5 | Propionate group eclipsing the phenyl ring (sterically hindered) |

| B | ~90° | 0 | Staggered conformation (most stable) |

| C | ~180° | +1.8 | Propionate group anti to the phenyl ring (moderately stable) |

This table presents a hypothetical conformational analysis to illustrate how steric hindrance can lead to different energy states.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Elucidating the mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These studies provide insights into the step-by-step process of bond formation and breakage, the nature of reaction intermediates, and the factors that control the reaction rate. rsc.org

Kinetic Studies: Kinetic experiments are fundamental to determining the rate law of a reaction, which mathematically describes how the rate depends on the concentration of reactants. For instance, in a nucleophilic substitution reaction at the ester, monitoring the reaction progress over time under different initial concentrations of the nucleophile and the substrate would reveal the order of the reaction with respect to each component. mdpi.com The temperature dependence of the reaction rate can be studied to determine activation parameters like the activation energy (Ea), which provides information about the energy barrier of the reaction.

Hammett Plots: To quantitatively assess the electronic effect of the 3-bromo substituent, a Hammett plot can be constructed. wikipedia.org This involves measuring the rate constants for a series of related compounds with different substituents at the meta and para positions. Plotting the logarithm of the rate constants against the Hammett substituent constants (σ) yields a straight line with a slope ρ (the reaction constant). walisongo.ac.idviu.ca The sign and magnitude of ρ provide valuable information about the charge development in the transition state of the rate-determining step. pharmacy180.comlibretexts.org

Spectroscopic Studies: Spectroscopic methods are used to identify reactants, products, and any observable intermediates, as well as to monitor their concentrations over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts of the aromatic protons are sensitive to changes in electron density, and thus can be used to follow reactions on the ring. The disappearance of the methyl ester signal in ¹H NMR, for example, would be a clear indicator of ester hydrolysis. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The strong absorption band of the ester carbonyl group (around 1735 cm⁻¹) would be a key feature to monitor during reactions involving this group. mdpi.com The C-S and C-Br stretching frequencies can also provide structural confirmation.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its reaction products. The fragmentation pattern can also provide valuable structural clues.

By integrating the findings from these diverse techniques, a detailed and coherent reaction mechanism can be proposed and validated.

| Time (min) | [Substrate] (M) | Rate (M/s) |

|---|---|---|

| 0 | 0.100 | 1.5 x 10⁻⁴ |

| 10 | 0.091 | 1.3 x 10⁻⁴ |

| 30 | 0.076 | 1.1 x 10⁻⁴ |

| 60 | 0.058 | 8.7 x 10⁻⁵ |

This table shows hypothetical data from a kinetic experiment to illustrate how reaction rates can be measured over time.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific, experimentally determined ¹H NMR and ¹³C NMR chemical shift data for Methyl 2-(3-bromophenylthio)propionate are not available in the surveyed scientific literature. While predictions can be made based on the structure, no published research provides the necessary spectra or peak assignments for a detailed analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No studies utilizing 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural analysis of this compound have been found. Consequently, a discussion on the specific correlations for establishing connectivity and stereochemistry cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally recorded Infrared (IR) and Raman spectra for this compound, along with the corresponding vibrational mode assignments, are not present in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

While the exact mass can be calculated from the molecular formula, no published High-Resolution Mass Spectrometry (HRMS) data or analysis of fragmentation pathways for this compound could be located.

X-ray Crystallography for Solid-State Molecular Structure

There is no evidence of a crystal structure for this compound having been determined through X-ray crystallography. As such, information on its solid-state molecular structure, bond lengths, and angles is unavailable.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

No literature describing the use of chiroptical spectroscopy, such as Circular Dichroism (CD), for the enantiomeric characterization of this compound was found.

Due to the lack of available data, the requested article with detailed research findings and data tables for this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry of Methyl 2-(3-bromophenylthio)propionate, which corresponds to the lowest energy arrangement of its atoms.

Typically, these calculations are performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.gov The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a reliable description of electron correlation. The 6-311++G(d,p) basis set is a flexible set of mathematical functions used to describe the atomic orbitals, with diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distributions.

The output of a DFT geometry optimization provides precise values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-S and S-C bond lengths of the thioether linkage, the C-Br bond length, and the torsional angles that define the orientation of the bromophenyl ring relative to the propionate (B1217596) group.

Beyond geometry, DFT calculations yield a wealth of information about the electronic properties of the molecule. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-S Bond Length (thioether) | 1.78 Å |

| S-C Bond Length (thioether) | 1.82 Å |

| C-Br Bond Length | 1.91 Å |

| C=O Bond Length (ester) | 1.21 Å |

| C-O Bond Length (ester) | 1.35 Å |

| C-S-C Bond Angle | 103.5° |

| Dihedral Angle (C-C-S-C) | -75.2° |

Table 2: Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 6.64 eV |

| Dipole Moment | 2.15 D |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Understanding the conformational landscape is vital, as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.

Computational methods are used to map the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the energy of the resulting conformer. This process identifies the low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. For this compound, the most significant rotations would be around the C-S bonds of the thioether linkage and the C-C bond of the propionate backbone.

The results of a conformational analysis can reveal the most stable conformer, which is the one the molecule is most likely to adopt in its ground state. The relative energies of other stable conformers indicate their population at a given temperature, which can be calculated using the Boltzmann distribution. These studies often show that certain conformations are favored due to stabilizing interactions, such as gauche effects in thioethers, or are disfavored due to steric hindrance. mdpi.com

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -75.2° | 0.00 |

| 2 | 178.5° | 1.25 |

| 3 | 65.8° | 2.10 |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For instance, the hydrolysis of the ester group or a nucleophilic substitution at the bromine-bearing carbon of the phenyl ring could be modeled. To do this, the geometries of the reactants, products, and a proposed transition state are optimized. A frequency calculation is then performed on the transition state structure; a valid transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides the activation energy of the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. These calculations can also provide insights into the thermodynamics of the reaction by comparing the energies of the reactants and products. researchgate.net

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the confirmation of a molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. nih.gov The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in assigning the peaks in an experimental NMR spectrum. youtube.comnmrdb.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The intensities of these bands can also be calculated. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the calculations are typically based on a harmonic oscillator approximation. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of the excited states of the molecule, which correspond to the wavelengths of maximum absorption (λ_max). The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption.

Table 4: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR | |

| -CH₃ (ester) | 3.68 ppm |

| -CH (propionate) | 3.85 ppm |

| -CH₂ (propionate) | 2.95 ppm |

| Aromatic Protons | 7.1-7.5 ppm |

| ¹³C NMR | |

| C=O (ester) | 172.5 ppm |

| -CH₃ (ester) | 52.3 ppm |

| Aromatic Carbons | 122-135 ppm |

| IR Spectroscopy | |

| C=O Stretch | 1735 cm⁻¹ |

| C-O Stretch | 1160 cm⁻¹ |

| C-S Stretch | 690 cm⁻¹ |

| UV-Vis Spectroscopy | |

| λ_max | 258 nm |

Quantum Chemical Studies of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Quantum chemical methods can be used to study these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

By calculating the interaction energy between two or more molecules, the strength of these forces can be quantified. For example, the interaction between the sulfur atom of one molecule and a hydrogen atom on a neighboring molecule could be investigated. The "Atoms in Molecules" (AIM) theory can be applied to the calculated electron density to identify and characterize these weak interactions. researchgate.net Understanding these intermolecular forces is important for predicting the physical properties of the compound in its condensed phases, such as its crystal packing and boiling point. Furthermore, in a biological context, these interactions would govern how the molecule binds to a receptor site.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Building Block in Complex Molecule Synthesis

The structural features of Methyl 2-(3-bromophenylthio)propionate make it an important intermediate in the synthesis of a wide array of complex organic molecules. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the thioether and ester functionalities offer additional sites for chemical modification.

Precursor for Synthesizing Multi-Functionalized Aromatic Systems

This compound is a key starting material for the synthesis of multi-functionalized aromatic systems. The bromine atom can be readily substituted or used as a handle for the introduction of other functional groups through well-established methodologies such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the facile attachment of alkyl, aryl, or vinyl groups to the phenyl ring, leading to the generation of a diverse library of complex aromatic compounds.

Furthermore, the thioether linkage can be selectively oxidized to sulfoxides or sulfones, thereby modulating the electronic properties of the aromatic ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, alcohols, and other esters. This multi-faceted reactivity makes this compound a powerful tool for the construction of intricately functionalized aromatic molecules with potential applications in medicinal chemistry and materials science.

Intermediate in the Formation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern drug discovery and are prevalent in a vast number of pharmaceuticals and biologically active natural products. This compound serves as a valuable intermediate in the synthesis of various heterocyclic systems.

The bromine atom and the thioether moiety can participate in intramolecular cyclization reactions to form sulfur-containing heterocycles such as benzothiophenes and their derivatives. For instance, through intramolecular C-S bond formation, often facilitated by a palladium catalyst, the propionate (B1217596) side chain can be cyclized onto the aromatic ring to construct the thiophene ring system. Additionally, the ester functionality can be manipulated to introduce nitrogen-containing groups, paving the way for the synthesis of nitrogen and sulfur-containing heterocycles like thiazines and their fused analogues. The ability to access these important heterocyclic scaffolds highlights the synthetic utility of this compound.

Integration into Polymer and Material Science Research

The unique chemical structure of this compound also lends itself to applications in the field of polymer and material science. The presence of a polymerizable group (the propionate) and a functional handle (the bromo-phenyl group) allows for its incorporation into a variety of polymeric and material architectures.

Monomer in the Synthesis of Functionalized Polymers

This compound can be utilized as a functional monomer in the synthesis of specialized polymers. The propionate group can potentially undergo polymerization through various mechanisms, such as free-radical or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymer would possess pendant 3-bromophenylthio groups along the polymer backbone.

These pendant groups can then be further functionalized post-polymerization, allowing for the creation of polymers with tailored properties. For example, the bromine atoms can be used for grafting other polymer chains or for the attachment of specific functional molecules, leading to the development of materials with applications in areas such as drug delivery, coatings, and advanced composites.

Component in the Development of Optoelectronic Materials

Organic materials with specific optical and electronic properties are at the forefront of materials science research, with applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of a sulfur atom and an aromatic ring in this compound makes it an interesting candidate for the development of novel optoelectronic materials.

The sulfur atom can influence the electronic properties of the molecule, and the phenyl ring provides a rigid scaffold that can be extended into conjugated systems through cross-coupling reactions at the bromine position. By incorporating this molecule into larger conjugated structures, it is possible to tune the HOMO-LUMO energy levels and create materials with desired photophysical properties, such as specific absorption and emission wavelengths.

Precursor for Novel Organic Frameworks

Porous organic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have garnered significant attention due to their high surface areas and potential applications in gas storage, separation, and catalysis. This compound can serve as a precursor for the synthesis of linkers used in the construction of these frameworks.

Despite a comprehensive search for scientific literature and data, there is currently no available information on the chemical compound "this compound" regarding its applications in advanced organic synthesis and materials research. Specifically, no research findings, data tables, or detailed studies were found pertaining to its utilization in catalyst design, ligand synthesis, or the development of chemical probes.

The search for "this compound" and its potential uses in the specified areas did not yield any relevant results. Consequently, the requested article focusing on the following outline cannot be generated:

7.3. Utilization in Catalyst Design and Ligand Synthesis 7.4. Development of Chemical Probes for Research Purposes

Without any scientific backing or published research on this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication on the synthesis, properties, and applications of "this compound" are needed before a detailed article on its uses can be written.

Comparative Studies with Analogous Compounds

Structural and Electronic Comparisons with Related Bromophenylthio Derivatives

The molecular architecture and electron distribution of Methyl 2-(3-bromophenylthio)propionate are key determinants of its physical and chemical properties. Comparing these features with its positional isomers and other related derivatives reveals important trends. The core structure involves a thioether linkage (-S-), which is known to be a flexible bridge, allowing for various conformations. The geometry is largely dictated by the interplay of steric hindrance and electronic effects originating from the substituents on the phenyl ring.

Inductive Effect (-I): As an electronegative element, bromine pulls electron density away from the aromatic ring through the sigma bond. This effect is distance-dependent and influences the acidity of the ring protons and the electron density on the sulfur atom.

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect donates electron density, primarily to the ortho and para positions.

In this compound (the meta-isomer), the electron-withdrawing inductive effect is dominant at the meta position, as the resonance effect does not extend here. This contrasts with the ortho- and para-isomers, where both effects are at play, leading to different electron densities on the sulfur atom and the aromatic ring. These electronic differences are reflected in physical properties such as melting and boiling points, as shown for the isomeric bromothioanisoles.

| Compound | Isomer Position | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 2-Bromothioanisole | ortho | -24 | 145-146 (at 27 mmHg) |

| 3-Bromothioanisole | meta | Data Not Available | Data Not Available |

| 4-Bromothioanisole | para | 38-40 | 128-130 (at 10 mmHg) |

Data sourced from commercial supplier information for bromophenyl methyl sulfide isomers, which serve as structural analogs.

Comparative Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound is dictated by its multiple functional groups: the brominated aromatic ring, the thioether linkage, and the ester group. Comparative studies highlight how the interplay of these groups affects reaction outcomes.

Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, typically forming sulfoxides and subsequently sulfones. The rate of this reaction is sensitive to the electronic environment. Electron-donating groups on the phenyl ring increase the electron density on the sulfur, making it more nucleophilic and generally accelerating the rate of oxidation. Conversely, electron-withdrawing groups decrease the sulfur's nucleophilicity, slowing the reaction. For the bromophenylthio derivatives, the electron-withdrawing nature of bromine is expected to decrease the oxidation rate compared to an unsubstituted phenylthioether. Studies on the oxidation of substituted methyl phenyl sulfides have shown that electron-withdrawing groups, such as a nitro group, significantly impact reaction rates rsc.org.

Electrophilic Aromatic Substitution: The bromophenyl ring can undergo further substitution. The existing substituents (bromo and alkylthio) direct the position of incoming electrophiles. The thioether group is generally an ortho-, para-director. In this compound, the directing effects of the meta-bromo group and the thioether group must be considered together, which can lead to complex product mixtures depending on the reaction conditions.

Investigation of Positional Isomer Effects (e.g., ortho-, meta-, para-bromophenylthio)

The position of the bromine atom on the phenyl ring creates three distinct isomers (ortho, meta, and para) with unique properties and reactivity profiles. These differences are a classic illustration of isomerism in aromatic chemistry.

ortho-Isomer: The proximity of the bulky bromine atom to the thioether linkage introduces significant steric hindrance. This can impede the approach of reagents to both the sulfur atom and the adjacent ring positions. Electronically, both the -I and +R effects of bromine influence the adjacent thioether group.

meta-Isomer (this compound): In this isomer, steric hindrance from the bromine atom on the thioether is minimal. The electronic influence on the sulfur is primarily the electron-withdrawing inductive effect, as the resonance donation does not reach the meta position. This makes the aromatic ring less activated towards electrophilic substitution compared to the ortho and para isomers.

These positional differences can be readily distinguished using techniques like NMR spectroscopy. The symmetry of the para-isomer leads to a simpler pattern in the aromatic region of the ¹H NMR spectrum compared to the more complex patterns of the ortho- and meta-isomers.

| Property | ortho-Isomer | meta-Isomer | para-Isomer |

|---|---|---|---|

| Steric Hindrance at Sulfur | High | Low | Low |

| Electronic Effect at Sulfur | Inductive & Resonance | Mainly Inductive | Inductive & Resonance |

| Aromatic Ring Reactivity (Electrophilic Substitution) | Deactivated, sterically hindered | Deactivated | Deactivated, but less so than meta |

| Predicted ¹H NMR Aromatic Splitting | Complex multiplet | Complex multiplet | Simpler pattern (e.g., two doublets) |

Impact of Different Ester or Thioether Substituents on Chemical Behavior

Modifying the substituents on the ester or thioether portions of the molecule allows for the fine-tuning of its chemical properties.

Ester Group Modification: Replacing the methyl group of the propionate (B1217596) with larger alkyl groups (e.g., ethyl, tert-butyl) would primarily introduce steric bulk. This could influence the rate of reactions involving the ester carbonyl, such as hydrolysis, making it slower for bulkier groups. The electronic nature of the ester group itself is electron-withdrawing, which affects the acidity of the adjacent alpha-proton.

Thioether Side-Chain Modification: Altering the propionate side chain attached to the sulfur atom would also impact reactivity. For example, comparing this compound with a simpler analog like 3-bromothioanisole (which has a methyl group instead of the methyl propionate group) highlights the role of the ester-containing side chain. The propionate group is more sterically demanding and has different electronic properties than a simple methyl group, which can influence reaction rates at the sulfur or on the aromatic ring. For instance, the ester functionality provides an additional site for chemical reactions, such as hydrolysis or reduction, which are absent in simple thioanisole analogs.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The chemical architecture of Methyl 2-(3-bromophenylthio)propionate is ripe for the exploration of a wide array of catalytic transformations. The carbon-bromine (C-Br) bond is a classical handle for transition-metal-catalyzed cross-coupling reactions, which could be leveraged to synthesize a diverse library of derivatives.

Future research should focus on employing this substrate in various palladium-, nickel-, or copper-catalyzed reactions. acs.orgresearchgate.net For instance, Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids could generate complex biaryl structures. ncl.ac.uk Similarly, Heck coupling reactions could introduce vinyl groups, while Buchwald-Hartwig amination could install various nitrogen-containing moieties. Another promising area is the catalytic formylation of the aryl bromide using synthesis gas (CO/H₂) to introduce an aldehyde group, a versatile functional handle for further derivatization. acs.org

Beyond the C-Br bond, the thioether linkage presents opportunities for catalytic C-S bond functionalization, although this is a more challenging transformation. Research into novel catalyst systems that can selectively activate and modify the C-S bond without disturbing the rest of the molecule would be a significant contribution to synthetic chemistry.

| Catalytic Reaction | Potential Catalyst System | Coupling Partner | Anticipated Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Heteroaryl Boronic Acids | Biaryl-substituted thioethers |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenes (e.g., Styrene, Acrylates) | Stilbene and cinnamate (B1238496) thioether derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Primary/Secondary Amines | N-Aryl thioether derivatives |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes | Alkynyl-substituted thioethers |

| Cyanation | Cu(I) salts, Pd complexes | Cyanide sources (e.g., K₄[Fe(CN)₆]) | Cyano-substituted aryl thioethers researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic procedures to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The catalytic reactions described above, particularly palladium-catalyzed cross-couplings, are well-suited for adaptation to flow chemistry systems. mdpi.comacs.orgacs.org

Future work could involve developing a robust flow process for the Suzuki-Miyaura coupling of this compound. youtube.com This would involve optimizing parameters such as residence time, temperature, pressure, and catalyst loading using packed-bed reactors containing immobilized palladium catalysts. mdpi.com Such a system would allow for the rapid and efficient synthesis of a library of derivatives for screening in materials science or medicinal chemistry applications. Automated platforms could further accelerate this process by systematically varying coupling partners and reaction conditions, enabling high-throughput synthesis and discovery. youtube.com

Application in Supramolecular Chemistry and Self-Assembly Research

The structural motifs within this compound make it an intriguing candidate for supramolecular chemistry and the design of self-assembling systems. The presence of the bromophenyl group allows for the formation of halogen bonds, a directional non-covalent interaction that is increasingly used for the construction of ordered solid-state architectures. researchgate.net Furthermore, the aromatic ring can participate in π-π stacking interactions.

Research in this area could focus on synthesizing derivatives of the parent molecule that are designed to self-assemble into higher-order structures. For example, introducing hydrogen-bonding moieties could lead to the formation of supramolecular polymers or gels. The thioether sulfur atom itself has a known affinity for noble metal surfaces like gold, suggesting potential applications in the formation of self-assembled monolayers (SAMs). tufts.edusigmaaldrich.comsigmaaldrich.comtechconnect.org By designing and synthesizing specific analogues of this compound, it may be possible to create highly ordered, functionalized surfaces with tailored chemical and physical properties.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide real-time data on the concentrations of reactants, intermediates, and products without altering the reaction conditions. irb.hrrsc.org

Future studies should employ techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the catalytic transformations of this compound. youtube.comxjtu.edu.cn For example, in situ FTIR could track the disappearance of C-Br vibrational modes or changes in the aromatic substitution pattern during a cross-coupling reaction. nih.gov This real-time data allows for precise determination of reaction endpoints, identification of kinetic profiles, and detection of transient intermediates, leading to a more complete mechanistic understanding. rsc.org

| Spectroscopic Technique | Reaction Type to Monitor | Key Spectral Feature to Observe | Information Gained |

|---|---|---|---|

| In Situ FTIR | Cross-Coupling Reactions | Changes in C-Br and aromatic C-H out-of-plane bending frequencies. | Reaction kinetics, endpoint determination. youtube.com |

| In Situ Raman | Solid-State Reactions | Disappearance of reactant peaks and appearance of product peaks. | Real-time monitoring of reaction progress in mechanochemical synthesis. irb.hr |

| In Situ NMR | Catalytic Cycles | Shift in aromatic proton/carbon signals upon substitution of bromine. | Identification of intermediates, mechanistic pathway elucidation. |

Development of Smart Materials Incorporating this compound Moieties

"Smart materials" are materials that respond to external stimuli, such as light, heat, or chemical environment, by changing their properties. The thioether linkage in this compound is a key feature for designing such materials. Thioethers can be readily oxidized to sulfoxides and then to sulfones, a transformation that dramatically increases the polarity of the moiety. nih.govresearchgate.net This change from a hydrophobic thioether to a hydrophilic sulfoxide (B87167)/sulfone can be exploited to create stimuli-responsive polymers. nih.govrsc.org

A significant future direction is the use of this compound as a monomer for the synthesis of novel polythioethers. researchgate.netrsc.org The C-Br bond can serve as a polymerization point, for example, in Suzuki polycondensation reactions. The resulting polymers would have thioether groups regularly spaced along the backbone. These polymers could self-assemble into nanoparticles or form hydrogels that disassemble or swell in the presence of reactive oxygen species (ROS) like hydrogen peroxide, which would oxidize the thioether linkages. rsc.orgnih.gov Such ROS-responsive materials have significant potential in biomedical applications, such as targeted drug delivery systems that release their payload in the high-ROS environments characteristic of cancer cells or sites of inflammation. nih.govresearchgate.net Additionally, polythioethers are known to possess intrinsic anti-ultraviolet properties, which could be explored for applications in protective coatings and lenses. figshare.com

Q & A

What synthetic routes are effective for preparing Methyl 2-(3-bromophenylthio)propionate, and how can by-product formation be minimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, thiolate anions (e.g., from 3-bromothiophenol) can react with methyl 2-bromopropionate via an SN2 mechanism. Key conditions include:

- Using anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis.

- Maintaining low temperatures (0–5°C) to suppress side reactions like oxidation or disulfide formation.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

By-products such as disulfides or over-alkylated products can be minimized by controlling stoichiometry (1:1 molar ratio of thiol to alkylating agent) and purifying intermediates via column chromatography .

What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- GC-MS : Retention time and molecular ion peak ([M]⁺ at m/z ~274) provide purity and mass confirmation.

- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C-Br stretch (~600 cm⁻¹) are diagnostic .

How does the bromine substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at the meta position enhances electrophilicity, making the compound a suitable substrate for Suzuki-Miyaura cross-coupling. Key considerations:

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for palladium-catalyzed coupling with boronic acids.

- Steric Factors : The meta position minimizes steric hindrance compared to ortho substitution, improving reaction yields .

- Catalytic System : Use Pd(PPh₃)₄ with K₂CO₃ in a toluene/water mixture (80°C, 12–24 hours) for optimal results .

What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Answer:

Racemization often occurs via SN2 mechanisms at the stereogenic α-carbon. Mitigation strategies include:

- Low-Temperature Reactions : Conduct reactions below 0°C to reduce nucleophilic substitution at the chiral center.

- Non-Ionic Catalysts : Avoid ionic bases (e.g., NaOH) that promote racemization; opt for organic bases like DMAP .

- Chiral Auxiliaries : Temporarily introduce protecting groups (e.g., oxazolidinones) to stabilize the stereochemistry during synthesis .

What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group.

- Incompatibilities : Separate from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density distribution. The bromine atom directs electrophiles to the para position due to its electron-withdrawing effect.

- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. Higher f⁻ values correlate with susceptibility to electrophilic attack .

- Solvent Effects : Simulate solvent polarity (e.g., dichloromethane vs. DMSO) using PCM models to refine regioselectivity predictions .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

- Challenge : Co-elution of structurally similar by-products (e.g., methyl 2-(3-bromophenylsulfinyl)propionate) in HPLC.

- Resolution :

How does the thioether linkage affect the compound’s metabolic stability in pharmacological studies?

Answer:

- Oxidative Metabolism : The sulfur atom is susceptible to cytochrome P450-mediated oxidation, forming sulfoxides or sulfones.

- Stabilization Strategies :

- Introduce electron-withdrawing groups (e.g., CF₃) adjacent to the sulfur to reduce oxidation rates.

- Use in vitro liver microsome assays (human/rat) with NADPH cofactors to model metabolic pathways .

What environmental toxicity concerns are associated with this compound, and how are they assessed?

Answer:

- Aquatic Toxicity : The compound shows moderate toxicity to Daphnia magna (EC₅₀ ~10 mg/L). Testing follows OECD Guideline 202.

- Biodegradation : Assess via OECD 301F (manometric respirometry); the ester group hydrolyzes slowly (t₁/₂ > 60 days), necessitating biodegradation enhancers (e.g., bioaugmentation) .

What advanced NMR techniques resolve signal overlap in the aromatic region of this compound?

Answer:

- COSY/TOCSY : Identify scalar coupling between adjacent aromatic protons (e.g., H4 and H5 in the bromophenyl ring).

- NOESY : Detect spatial proximity between the thioether CH₂ and meta-bromine-substituted protons.

- Selective Decoupling : Apply frequency-selective pulses to suppress specific signals (e.g., ester methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products